molecular formula C11H12O3 B1333942 2-(4-Ethoxyphenyl)malondialdehyde CAS No. 849021-19-8

2-(4-Ethoxyphenyl)malondialdehyde

Cat. No.: B1333942
CAS No.: 849021-19-8
M. Wt: 192.21 g/mol
InChI Key: UMVPEMMGDFYAMW-UHFFFAOYSA-N
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Scientific Research Applications

2-(4-Ethoxyphenyl)malondialdehyde is utilized in several scientific research fields:

Mechanism of Action

While the specific mechanism of action for “2-(4-Ethoxyphenyl)malondialdehyde” is not provided, MDA, a related compound, is known to have antibacterial properties. The antibacterial mechanism of MDA was investigated via detecting the changes in membrane potential, lactate dehydrogenase (LDH), intracellular ATP, and extracellular Ca2+ and Mg2+ levels, as well as monitoring the integrity and morphology of cell membrane by microscopic imaging techniques .

Future Directions

While specific future directions for “2-(4-Ethoxyphenyl)malondialdehyde” are not provided, MDA, a related compound, has been used as a biomarker to measure oxidative stress in various biological samples in patients who are affected by a wide range of diseases . This suggests potential future research directions in understanding the role of MDA and related compounds in disease processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)malondialdehyde typically involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods

The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)malondialdehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxyphenyl)malondialdehyde is unique due to its ethoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific biochemical applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(4-ethoxyphenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-8,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVPEMMGDFYAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395201
Record name 2-(4-Ethoxyphenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849021-19-8
Record name 2-(4-Ethoxyphenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Ethoxyphenyl)malondialdehyde
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